Silicotungstic acid

Description

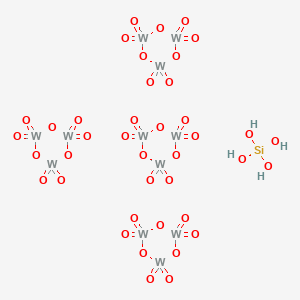

Structure

2D Structure

Properties

IUPAC Name |

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFYHILWFSGVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2878.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11130-20-4 | |

| Record name | 12-Wolframosilicic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Silicotungstic Acid (H₄[SiW₁₂O₄₀]): A Comprehensive Technical Guide to its Thermal and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal and chemical stability of silicotungstic acid (H₄[SiW₁₂O₄₀]), a heteropoly acid with significant applications in catalysis and materials science. Understanding its stability profile is critical for its effective utilization in research and development, particularly in drug development processes where it can be used as a catalyst or an analytical reagent.

Thermal Stability

This compound, a Keggin-type heteropoly acid, exhibits high thermal stability. Its decomposition is a multi-step process involving the loss of water molecules followed by the eventual breakdown of the polyanion structure at elevated temperatures. The precise temperatures for these events can vary slightly depending on the experimental conditions, such as the heating rate and atmosphere.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound (H₄[SiW₁₂O₄₀]·nH₂O) typically proceeds through the following stages:

-

Loss of Physisorbed and Zeolitic Water: At lower temperatures, typically below 200°C, loosely bound water molecules (physisorbed and zeolitic water) are removed.

-

Loss of Crystal Water: As the temperature increases, the more strongly bound crystallization water is lost. This process is generally complete by approximately 250°C.

-

Loss of Constitutional Water: The four protons of the this compound exist as hydronium ions (e.g., H₅O₂⁺) in the hydrated form. The decomposition of these entities to release water, often referred to as the loss of constitutional water, occurs at higher temperatures.

-

Decomposition of the Keggin Anion: The [SiW₁₂O₄₀]⁴⁻ anion, known for its robustness, decomposes at temperatures exceeding 400°C. This breakdown leads to the formation of tungsten trioxide (WO₃) and silica (B1680970) (SiO₂).

Quantitative Thermal Analysis Data

The following table summarizes the key temperature ranges and corresponding weight losses observed during the thermal analysis of this compound.

| Temperature Range (°C) | Event | Approximate Weight Loss (%) | Reference |

| 25 - 200 | Loss of physisorbed and zeolitic water | Variable (depends on initial hydration) | [1] |

| 200 - 250 | Loss of crystal water to form the hexahydrate | Variable (depends on initial hydration) | [1] |

| 250 - 400 | Loss of remaining water of hydration | ~2-3% | [1] |

| > 450 | Decomposition of the Keggin anion to WO₃ and SiO₂ | ~1-2% | [1] |

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

A typical experimental setup for determining the thermal stability of H₄[SiW₁₂O₄₀] involves the use of a simultaneous TGA/DTA instrument.

-

Apparatus: A calibrated thermogravimetric analyzer coupled with a differential thermal analysis sensor.

-

Sample Preparation: A small amount of the H₄[SiW₁₂O₄₀] hydrate (B1144303) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is usually carried out under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate, commonly 10°C/min.

-

Data Acquisition: The instrument records the sample weight, the rate of weight change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.

dot```dot graph ThermalDecomposition { rankdir="LR"; node [shape=rectangle, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="H₄[SiW₁₂O₄₀]·nH₂O\n(Hydrated Form)"]; B [label="H₄[SiW₁₂O₄₀]·6H₂O\n(Hexahydrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="H₄[SiW₁₂O₄₀]\n(Anhydrous Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="WO₃ + SiO₂\n(Decomposition Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="< 200°C\nLoss of physisorbed\n& zeolitic water"]; B -> C [label="200 - 400°C\nLoss of crystal\n& constitutional water"]; C -> D [label="> 450°C\nKeggin structure\ndecomposition"]; }

Caption: Chemical stability profile of H₄[SiW₁₂O₄₀].

Summary and Conclusion

This compound (H₄[SiW₁₂O₄₀]) is a thermally robust compound, maintaining its structural integrity up to high temperatures. Its decomposition pathway is well-defined, involving sequential loss of water molecules before the eventual breakdown of the Keggin anion. Chemically, it is stable in acidic to neutral aqueous solutions and dissolves readily in many polar organic solvents, making it a valuable catalyst for a wide array of chemical transformations. Its primary limitation is its instability in basic media. The detailed understanding of its thermal and chemical stability presented in this guide is essential for optimizing its application in various scientific and industrial fields, including the development of new synthetic routes and analytical methods in the pharmaceutical industry.

References

Understanding the Brønsted Acidity of Silicotungstic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicotungstic acid (H₄[SiW₁₂O₄₀]), a heteropoly acid with the Keggin structure, is a powerful solid Brønsted acid catalyst. Its exceptional acidity, thermal stability, and unique structure make it highly valuable in a multitude of applications, including fine chemical synthesis, catalysis, and as a reagent in drug development. This technical guide provides a comprehensive overview of the Brønsted acidity of this compound, detailing its origins, quantification, and characterization through established analytical techniques. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this remarkable superacid.

The Genesis of Brønsted Acidity in this compound

The potent Brønsted acidity of this compound (STA) originates from the protons that are present to balance the negative charge of its anionic framework, the Keggin anion, [SiW₁₂O₄₀]⁴⁻. In its hydrated form, these protons are often associated with water molecules, forming complex structures. The fundamental source of the acidity is the strong electron-withdrawing effect of the tungsten-oxygen framework, which polarizes the H-O bonds of associated protons, facilitating their donation.

The structure of the Keggin anion is a cornerstone of its acidic properties. It consists of a central tetrahedral SiO₄ unit surrounded by twelve octahedral WO₆ units. This arrangement creates a stable, cage-like structure with a high charge density on the surface, which is crucial for its catalytic activity.

Quantifying the Acidity: The Hammett Acidity Function

Experimental Characterization of Brønsted Acidity

The Brønsted acidity of this compound, both in its pure form and when supported on various materials, is primarily investigated using two key techniques: Temperature-Programmed Desorption of a basic probe molecule, typically ammonia (B1221849) (NH₃-TPD), and Fourier-Transform Infrared (FTIR) spectroscopy of an adsorbed probe molecule, most commonly pyridine (B92270).

Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

NH₃-TPD is a powerful technique for quantifying the total number of acid sites and providing a qualitative assessment of their strength. The method involves adsorbing ammonia onto the catalyst at a specific temperature, followed by a programmed increase in temperature to desorb the ammonia. The amount of desorbed ammonia is measured as a function of temperature. The desorption temperature correlates with the acid strength; stronger acid sites retain ammonia to higher temperatures.

The following table summarizes the quantitative data obtained from NH₃-TPD analysis of pure and zirconia-supported this compound.

| Catalyst | HSiW Loading (wt%) | Desorption Peak Temperature (°C) | Total Acidity (mmol NH₃/g) |

| H₄[SiW₁₂O₄₀] | 100 | ~250, ~600 | Not specified in source |

| 10HZ | 10 | 165 | 0.38 |

| 20HZ | 20 | 170 | 0.85 |

| 30HZ | 30 | 175 | 1.15 |

| 40HZ | 40 | 185 | 1.24 |

Data for HZ catalysts sourced from a study on glycerol (B35011) dehydration[1][2]. The NH₃-TPD profile for pure HSiW typically shows two desorption peaks, a low-temperature peak corresponding to weakly bound ammonia and a high-temperature peak indicating strong acid sites.

Fourier-Transform Infrared (FTIR) Spectroscopy of Adsorbed Pyridine

FTIR spectroscopy of adsorbed pyridine is a highly effective method for distinguishing between Brønsted and Lewis acid sites. Pyridine, a basic probe molecule, interacts with the acid sites on the catalyst surface, leading to characteristic infrared absorption bands. The pyridinium (B92312) ion (PyH⁺), formed by the protonation of pyridine by a Brønsted acid site, exhibits a distinct absorption band around 1540 cm⁻¹. Pyridine coordinated to a Lewis acid site (L-Py) shows a band at approximately 1450 cm⁻¹. A band around 1490 cm⁻¹ is attributed to pyridine adsorbed on both Brønsted and Lewis acid sites.

The following table presents the characteristic FTIR band positions for pyridine adsorbed on this compound, confirming the presence of both Brønsted and Lewis acid sites.

| Catalyst | Adsorbed Species | Characteristic IR Band (cm⁻¹) |

| This compound | Pyridine on Lewis Acid Sites | ~1447, ~1598 |

| Pyridinium ion on Brønsted Acid Sites | ~1540, ~1640 | |

| Pyridine on both Lewis and Brønsted Sites | ~1489 |

Data sourced from studies on pure and supported this compound[3]. The relative intensities of the bands at ~1447 cm⁻¹ and ~1540 cm⁻¹ can provide a qualitative comparison of the amounts of Lewis and Brønsted acid sites.

Experimental Protocols

Protocol for Ammonia Temperature-Programmed Desorption (NH₃-TPD)

-

Sample Preparation: A known weight of the this compound catalyst is placed in a quartz reactor.

-

Pre-treatment: The sample is pre-treated by heating under an inert gas flow (e.g., He or N₂) to a specific temperature (e.g., 300 °C) for a defined period (e.g., 1 hour) to remove adsorbed water and other impurities. The sample is then cooled to the ammonia adsorption temperature (e.g., 100 °C).

-

Ammonia Adsorption: A gas mixture of ammonia in an inert carrier gas (e.g., 5% NH₃ in He) is passed over the sample for a sufficient time (e.g., 30 minutes) to ensure saturation of the acid sites.

-

Purging: The system is purged with the inert carrier gas at the adsorption temperature for a set duration (e.g., 1 hour) to remove physisorbed ammonia.

-

Temperature-Programmed Desorption: The temperature of the sample is increased linearly at a constant rate (e.g., 10 °C/min) under the inert gas flow.

-

Detection: The concentration of desorbed ammonia in the effluent gas is continuously monitored using a thermal conductivity detector (TCD) or a mass spectrometer.

-

Data Analysis: The amount of desorbed ammonia is quantified by integrating the area under the desorption peak. The desorption temperature provides information about the acid strength.

Protocol for FTIR Spectroscopy of Adsorbed Pyridine

-

Sample Preparation: The this compound catalyst is pressed into a self-supporting thin wafer and placed in a specialized in-situ IR cell with transparent windows (e.g., CaF₂ or BaF₂).

-

Activation: The sample is heated under vacuum at a specific temperature (e.g., 300 °C) for a defined period (e.g., 1-2 hours) to remove adsorbed species. A background spectrum of the activated sample is recorded.

-

Pyridine Adsorption: Pyridine vapor is introduced into the IR cell at a controlled temperature (e.g., 150 °C) for a sufficient time to allow for adsorption equilibrium to be reached.

-

Evacuation: The cell is then evacuated at the same or a slightly elevated temperature to remove physisorbed and weakly bound pyridine.

-

Spectral Acquisition: FTIR spectra are recorded at various temperatures as the sample is heated or after cooling to room temperature. The spectra of the sample with adsorbed pyridine are ratioed against the background spectrum to obtain the spectrum of the adsorbed species.

-

Data Analysis: The bands corresponding to pyridine on Brønsted acid sites (~1540 cm⁻¹) and Lewis acid sites (~1450 cm⁻¹) are identified. The concentration of each type of acid site can be quantified using the Beer-Lambert law, provided the extinction coefficients are known.

Visualizing the Concepts

The Keggin Anion and Brønsted Acidity

Caption: The Keggin structure of this compound with charge-balancing protons.

Experimental Workflow for Brønsted Acidity Characterization

Caption: Experimental workflow for characterizing Brønsted acidity.

Conclusion

This compound stands out as a solid superacid with significant potential in catalysis and various chemical processes. A thorough understanding of its Brønsted acidity is paramount for its effective utilization. This guide has provided a detailed overview of the origin of its acidity, methods for its quantification, and comprehensive protocols for its characterization using NH₃-TPD and pyridine FTIR. The presented quantitative data and visual workflows serve as a valuable resource for researchers and professionals seeking to harness the exceptional acidic properties of this compound in their applications.

References

An In-depth Technical Guide to Silicotungstic Acid: Molecular Formula, Properties, and Applications

This technical guide provides a comprehensive overview of silicotungstic acid (STA), a heteropoly acid of significant interest to researchers, scientists, and professionals in drug development. It details its molecular formula, structure, physicochemical properties, and key applications, with a focus on its role as a powerful and reusable acid catalyst.

Molecular Formula and Structure

This compound, also known as tungstosilicic acid, is a heteropoly acid with the chemical formula H₄[SiW₁₂O₄₀] .[1][2] It commonly exists in hydrated forms, denoted as H₄[SiW₁₂O₄₀]·nH₂O. The number of water molecules (n) can vary; for instance, freshly prepared samples may have around 29 water molecules, which reduces to 6 after extensive drying.[1]

The core of this compound's structure is the Keggin anion , [SiW₁₂O₄₀]⁴⁻. This structure is characterized by a central tetrahedral silicate (B1173343) group (SiO₄) encapsulated by twelve tungsten-oxygen octahedra (WO₆).[3] These octahedra are arranged in four groups of three (W₃O₁₃), forming a compact, cage-like framework with an overall tetrahedral symmetry (Td point group).[1][2] This unique and well-defined structure is responsible for its remarkable stability and strong acidity.[4]

Properties of this compound

This compound is a white to pale yellow crystalline solid.[1][5] Its properties are dominated by its strong Brønsted acidity, which is greater than that of conventional mineral acids like sulfuric acid, and its high thermal and chemical stability.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | H₄[SiW₁₂O₄₀] | [1][2] |

| Molar Mass (Anhydrous) | 2878.2 g/mol | [1][6] |

| Appearance | White to pale yellow crystalline solid | [1][3][5] |

| Melting Point | 53 °C (127 °F; 326 K) for hydrate (B1144303) | [1] |

| Density | ~4.5 g/cm³ | [6] |

| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol, alcohol) | [2][3][7] |

| Relatively insoluble in nonpolar organic solvents | [7] | |

| Acidity (pH of 1% solution) | 1.0 - 2.5 | [3] |

Thermal Properties

This compound exhibits high thermal stability. The hydrated form loses its water of crystallization upon heating. The Keggin structure itself remains stable up to several hundred degrees Celsius, eventually decomposing into its constituent oxides at very high temperatures.

| Property | Description | References |

| Decomposition Temperature | Decomposes at 600-650 °C | [5] |

| Thermal Behavior | Dissolves in its crystal water upon heating. Loses water of hydration in distinct steps. The anhydrous Keggin unit is stable to ~400°C, after which it decomposes. | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application as a catalyst in a reaction relevant to pharmaceutical drug development.

Synthesis of this compound

This compound can be synthesized by the acidification of a sodium tungstate (B81510) and sodium silicate solution.[1][4]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Sodium silicate solution

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Protocol:

-

Dissolution: Dissolve 12.5 g of sodium tungstate dihydrate in 25 mL of deionized water in a 100 mL round-bottom flask with stirring. Add 1 g of sodium silicate solution.[4]

-

Acidification: Heat the mixture to a gentle boil. Add 7.5 mL of concentrated HCl dropwise over 10 minutes while stirring vigorously.[4]

-

Extraction: Cool the solution and transfer it to a separatory funnel. Add 5 mL of concentrated HCl and 10 mL of diethyl ether. Shake gently, venting frequently. Three liquid phases should form.[4]

-

Isolation: Collect the bottom layer, which contains the this compound-ether complex. Discard the upper two layers.[4]

-

Decomposition of Complex: Gently heat the collected layer in a beaker on a steam bath to evaporate the ether and HCl.

-

Crystallization: Allow the resulting solution to cool and crystallize. The white to yellowish crystals of this compound hydrate can be collected by filtration.

Catalytic Synthesis of 1,5-Benzodiazepine Derivatives

This compound is an efficient catalyst for synthesizing biologically active heterocyclic compounds. 1,5-Benzodiazepines are important pharmaceutical scaffolds known for their use as anticonvulsant, hypnotic, and other CNS-active drugs.[1]

Materials:

-

A suitable ketone (e.g., acetone, cyclohexanone)

-

This compound (catalyst)

Protocol:

-

Reaction Setup: In a round-bottom flask, mix o-phenylenediamine (1 mmol) and the desired ketone (2.5 mmol).[1]

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 5 mol%).[1]

-

Reaction: Stir the mixture at room temperature under solvent-free conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, add ethyl acetate (B1210297) to the reaction mixture and filter to recover the catalyst.

-

Purification: Wash the filtrate with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate eluent system) to obtain the pure 1,5-benzodiazepine derivative.[1]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool for researchers, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.[3]

-

Green Chemistry Catalyst: As a solid acid, STA is often considered a "green" catalyst. It is reusable, non-corrosive compared to many liquid acids, and leads to cleaner reactions with easier product workup and catalyst recovery.[4][7] This aligns with the growing emphasis on sustainable manufacturing in the pharmaceutical industry.[7]

-

Synthesis of Bioactive Heterocycles: Many pharmaceutical drugs are based on heterocyclic scaffolds. This compound has proven effective in catalyzing the synthesis of various biologically potent heterocycles, including:

-

1,5-Benzodiazepines: As detailed in the protocol above, these compounds are crucial for CNS-related drugs.[1]

-

Oxindole (B195798) Derivatives: This class of compounds is a core structure in many pharmacological agents and natural products.[8]

-

Pyranopyrazoles: STA catalyzes the one-pot, four-component synthesis of these compounds, which are known to have a range of biological activities.[3][6]

-

-

Esterification and Alkylation: this compound is a highly efficient catalyst for esterification and alkylation reactions.[3] These are fundamental transformations in organic synthesis and are used to produce various drug intermediates and final products. For example, it is used to manufacture ethyl acetate via the alkylation of acetic acid by ethylene.[2]

-

Analytical Reagent: In analytical chemistry, STA is used as a reagent for the precipitation and determination of alkaloids, a class of naturally occurring compounds that includes many drugs.[9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is harmful if ingested.[10]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid creating dust.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases.[2][10]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

- 1. isca.me [isca.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|High-Purity Catalyst & Reagent [benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heteropolyacid HPA Catalysts Market Outlook 2025-2032 [intelmarketresearch.com]

- 8. This compound (H<sub>4</sub>SiW<sub>12</sub>O<sub>40</sub>): An efficient Keggin heteropoly acid catalyst for the synthesis of oxindole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic-exchanged this compound compounds as efficient and environmental-friendly catalysts for synthesis of glycerol monolaurate [inis.iaea.org]

A Comprehensive Technical Guide to the Solubility of Silicotungstic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of silicotungstic acid (H₄[SiW₁₂O₄₀]) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized as a catalyst or reagent.

Introduction to this compound

This compound, a heteropoly acid, is a white or pale yellow crystalline solid. It is known for its strong Brønsted acidity, thermal stability, and unique catalytic properties, which make it a valuable compound in a variety of chemical reactions, including esterification and alkylation.[1] Its effectiveness in many applications is contingent on its interaction with and solubility in different solvent systems. This guide focuses on its solubility profile in common organic solvents, providing a foundation for its application in organic synthesis and catalysis.

Qualitative and Quantitative Solubility Data

This compound's solubility is largely dictated by the polarity of the solvent. It exhibits high solubility in polar organic solvents and is generally insoluble in non-polar organic solvents.[2][3] The hydrated form of this compound is also highly soluble in water, with a reported solubility of 0.1 g/mL.[4]

Below are tables summarizing the known solubility of this compound in various organic solvents. It is important to note that while qualitative descriptions are readily available, precise quantitative solubility data in organic solvents is not extensively documented in publicly available literature.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent Name | Chemical Formula | Qualitative Solubility |

| Alcohols | Ethanol | C₂H₅OH | Soluble[5] |

| Methanol | CH₃OH | Soluble | |

| Ketones | Acetone | C₃H₆O | Very Soluble[5] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Very Soluble[5] |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Sparingly soluble to soluble |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Insoluble |

| Dichloromethane | CH₂Cl₂ | Insoluble | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Insoluble[5] |

| Toluene | C₇H₈ | Insoluble |

Table 2: General Solubility Characteristics

| Solvent Type | General Solubility |

| Polar Protic Solvents | Generally Soluble |

| Polar Aprotic Solvents | Generally Soluble |

| Non-Polar Solvents | Generally Insoluble[2][3] |

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for the quantitative determination of this compound solubility in organic solvents. These methods can be adapted based on the specific solvent and available laboratory equipment.

Gravimetric Method for Solubility Determination

This method is a reliable and straightforward approach to determine the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solid in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (anhydrous or a specific hydrate)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is established, carefully filter the saturated solution to remove all undissolved this compound. A syringe filter with a solvent-compatible membrane (e.g., PTFE) is suitable for small volumes. For larger volumes, a pre-weighed filter paper in a Buchner funnel can be used.

-

It is critical to maintain the temperature of the solution during filtration to prevent precipitation or further dissolution.

-

-

Determination of Solute Concentration:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 10.00 mL) of the clear, saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying the residue in an oven at an appropriate temperature (e.g., 110 °C) until a constant mass is achieved. The drying temperature should be below the decomposition temperature of this compound.

-

Cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

-

Express the solubility in grams of this compound per 100 g of solvent or grams of this compound per 100 mL of solvent.

-

UV-Visible Spectrophotometry for Concentration Determination

For solvents in which this compound exhibits a characteristic UV-Vis absorption, this method can be a rapid and accurate way to determine its concentration in a saturated solution.

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Organic solvent of interest

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution to remove undissolved solid (Section 3.1, step 2).

-

Carefully dilute a known volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As demonstrated, polar solvents are more effective at solvating the polar this compound molecule.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although the extent of this effect varies depending on the solute-solvent system.

-

Presence of Water: this compound is hygroscopic, and the presence of water in the organic solvent can significantly impact its solubility. The degree of hydration of the this compound itself will also play a role.

-

pH: In protic solvents, the pH can influence the protonation state of the this compound and its interaction with the solvent.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While qualitative data indicates high solubility in polar organic solvents, further research is needed to establish a comprehensive quantitative database across a wider range of solvents and conditions. The methodologies and information presented herein provide a solid foundation for researchers and professionals working with this important heteropoly acid.

References

Anhydrous Silicotungstic Acid: A Technical Guide to Its Core Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the core physical properties of anhydrous silicotungstic acid (H₄[SiW₁₂O₄₀]). A heteropoly acid with significant applications in catalysis and materials science, a thorough understanding of its physical characteristics is paramount for its effective utilization. This document collates quantitative data, outlines experimental protocols for characterization, and presents visual representations of its structure and thermal behavior.

Core Physical Properties at a Glance

A summary of the key physical properties of anhydrous this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | H₄[SiW₁₂O₄₀][1] |

| Molecular Weight | 2878.17 g/mol (anhydrous basis)[2][3] |

| Appearance | White to slightly yellow crystalline powder.[2][4][5] It is known to be deliquescent, readily absorbing moisture from the air.[5][6] |

| Density | Approximately 4.5 g/cm³[3] |

| Melting Point | Decomposes at high temperatures. The decomposition temperature is reported to be in the range of 600-650°C.[7] |

| Solubility | Very soluble in water and polar organic solvents like ethanol (B145695) and ether.[4][5][6] It is relatively insoluble in nonpolar organic solvents.[4][8] |

| Crystal Structure | The anhydrous form possesses a crystal structure of lower symmetry that has not been fully interpreted.[9] The fundamental unit is the Keggin anion, [SiW₁₂O₄₀]⁴⁻.[10] |

| Acidity | It is a strong acid.[4][8] |

In-Depth Analysis of Physical Characteristics

Molecular Structure: The Keggin Anion

Anhydrous this compound is a heteropoly acid characterized by the Keggin structure.[1] This structure consists of a central tetrahedral silicate (B1173343) ion (SiO₄) encapsulated by twelve tungsten oxide octahedra (WO₆). The polyoxo cluster adopts a Keggin structure with Td point group symmetry.[1]

Caption: Conceptual representation of the [SiW₁₂O₄₀]⁴⁻ Keggin anion.

Thermal Stability and Dehydration

This compound exists in several hydrated forms, with the number of water molecules (n) being approximately 29 in freshly prepared samples, which can be reduced to 6 upon prolonged desiccation.[1] The anhydrous form (n=0) is obtained by heating the hydrated forms.[9] Thermal analysis has shown the existence of stable phases with n = 24, 14, 6, and 0.[10] The dehydration process to obtain the anhydrous state is a critical procedure for many of its catalytic applications. The dehydration of higher hydrates (n > 6) involves the loss of zeolitic-type water, while the removal of water for n < 6 is associated with the acidic protons.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sajanoverseas.org [sajanoverseas.org]

- 3. 12027-43-9 CAS | this compound | Acids-Inorganic | Article No. 05726 [lobachemie.com]

- 4. This compound Hydrate | 12027-43-9 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. This compound [ghtech.com]

- 7. This compound Hydrate - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 8. This compound Hydrate CAS#: 12027-43-9 [m.chemicalbook.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

Silicotungstic Acid: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicotungstic acid (H₄[SiW₁₂O₄₀]), a heteropoly acid, is a potent catalyst and reagent utilized in various chemical syntheses and analytical applications.[1][2] Its utility in industrial processes, such as the manufacturing of ethyl acetate, is also significant.[1] As a strong, corrosive solid, a comprehensive understanding of its hazards and the implementation of rigorous safety protocols are imperative to ensure the well-being of laboratory personnel and to prevent damage to equipment and facilities. This guide provides an in-depth overview of the safety precautions, handling procedures, emergency responses, and available quantitative safety data related to this compound.

Hazard Identification and Chemical Properties

This compound is a white to yellowish crystalline solid that is highly soluble in water and polar organic solvents.[2] It is a strong acid and is considered corrosive.[1][3] Dust from the solid can cause mechanical irritation to the eyes and may lead to respiratory tract irritation upon inhalation.[4] While the toxicological properties have not been fully investigated, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]

Key Hazards:

-

Corrosive: Can cause severe burns to the skin, eyes, and respiratory tract upon direct contact.[3]

-

Respiratory Irritant: Inhalation of dust may cause respiratory irritation.[4][5][6]

Quantitative Safety Data

Table 1: Occupational Exposure Limits for Insoluble Tungsten Compounds

| Agency | Exposure Limit Type | Value (as W) | Notes |

| NIOSH | REL (10-hr TWA) | 5 mg/m³ | Recommended Exposure Limit.[3][8] |

| STEL (15-min) | 10 mg/m³ | Short-Term Exposure Limit.[3][8] | |

| ACGIH | TLV (8-hr TWA) | 5 mg/m³ | Threshold Limit Value for tungsten metal and insoluble compounds.[4] |

| STEL (15-min) | 10 mg/m³ | Short-Term Exposure Limit for tungsten metal and insoluble compounds.[4] | |

| OSHA | PEL (8-hr TWA) | 5 mg/m³ | Permissible Exposure Limit for insoluble tungsten compounds in construction and shipyard industries.[3][4] |

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles or Face Shield | Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] |

| Skin | Chemical-resistant Gloves | Nitrile or rubber gloves are recommended. Inspect gloves for any damage before use.[3][10] |

| Lab Coat/Protective Clothing | Wear a lab coat and appropriate protective clothing to minimize skin contact.[8][9] An impervious apron may be necessary for larger quantities.[11] | |

| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[8][9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidents.

Handling Protocol

-

Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.

-

Work in a Ventilated Area: All manipulations of this compound, especially those that may generate dust, should be conducted in a properly functioning chemical fume hood.[11][12][13]

-

Don Appropriate PPE: Wear the recommended PPE as detailed in Table 2.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]

-

Use Appropriate Tools: Use scoops or shovels made of corrosion-resistant materials for transferring the solid.[13]

-

Mixing with Water: When preparing solutions, always add the this compound solid to water slowly while stirring continuously. Never add water to the acid, as this can cause a violent reaction and splashing.[11][13] Cooling may be necessary for larger quantities.[11]

-

Clean Up Promptly: After handling, decontaminate the work area with soap and water.[14][15]

-

Wash Hands Thoroughly: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[5][8]

Storage Protocol

-

Store in a Tightly Closed Container: Keep the container tightly sealed to prevent absorption of moisture.[5][8]

-

Cool, Dry, and Well-Ventilated Area: Store in a cool, dry, and well-ventilated area.[3][8]

-

Segregate from Incompatible Materials: Store away from strong bases, reducing agents, and other incompatible materials.[3][16]

-

Corrosion-Resistant Storage: Store in containers and on shelving made of corrosion-resistant materials.[3] Liquid solutions should be stored below eye level.[11][15]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[8] |

| Skin Contact | Remove contaminated clothing and shoes.[4][8] Flush the affected skin with plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.[4] |

| Inhalation | Move the victim to fresh air immediately.[4][8] If not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[4][8] Seek medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting.[8] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8] |

Accidental Release (Spill) Protocol

A prompt and well-executed response to a spill is essential to mitigate hazards.

-

Alert Personnel: Immediately notify others in the vicinity of the spill.[15][17]

-

Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact emergency responders.[17]

-

Don PPE: Before attempting to clean up a spill, put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[17]

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or commercial sorbents.[14] For solid spills, prevent the spread of dust.

-

Neutralize the Acid: For small spills, cautiously neutralize the acid by covering it with sodium bicarbonate or another suitable acid neutralizer.[9][17] Work from the outside of the spill inwards to avoid splashing.[15] Use pH paper to confirm neutralization (pH 6-8).[13]

-

Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.[14][15] Carefully sweep or scoop up the solid material and place it into a suitable, clean, dry, and closed container for disposal.[4][8]

-

Decontaminate the Area: Clean the spill area thoroughly with soap and water.[14][15]

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[14][15]

Visualized Workflows

The following diagrams illustrate key safety and emergency procedures for working with this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for this compound exposure.

Caption: Protocol for responding to a this compound spill.

Conclusion

This compound is a valuable chemical for research and industrial applications, but its corrosive nature necessitates strict adherence to safety protocols. By understanding its hazards, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergency situations, researchers and scientists can work with this compound in a safe and responsible manner. The information and protocols outlined in this guide are intended to provide a comprehensive framework for the safe use of this compound in a professional laboratory setting.

References

- 1. 1988 OSHA PEL Project - Tungsten | NIOSH | CDC [archive.cdc.gov]

- 2. research.wayne.edu [research.wayne.edu]

- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. Table 8-1, Regulations and Guidelines Applicable to Tungsten - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. physics.purdue.edu [physics.purdue.edu]

- 7. This compound | CAS#:12027-38-2 | Chemsrc [chemsrc.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Tungsten [cdc.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. scienceequip.com.au [scienceequip.com.au]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C [medbox.iiab.me]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]

- 15. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. cdc.gov [cdc.gov]

Basic principles of heteropoly acid chemistry

An In-depth Technical Guide to the Core Principles of Heteropoly Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of heteropoly acid (HPA) chemistry, covering their structure, synthesis, properties, and applications. It is designed to serve as a foundational resource for professionals in research, chemical sciences, and drug development.

Introduction to Heteropoly Acids

Heteropoly acids are a class of complex inorganic polyoxometalates (POMs) with a well-defined, discrete ionic structure.[1] They are formed by the condensation of two or more different inorganic oxyacids.[2][3] Typically, they consist of a central heteroatom (e.g., phosphorus, silicon) surrounded by a shell of addenda atoms (usually molybdenum, tungsten, or vanadium) linked by oxygen atoms.[4][5]

HPAs are distinguished by their exceptionally strong Brønsted acidity, often exceeding that of conventional mineral acids like sulfuric acid.[2][6] They also possess remarkable redox properties, high thermal stability, and solubility in polar solvents, which makes them highly versatile.[7][8] These unique characteristics have established HPAs as crucial materials in catalysis, analytical chemistry, and medicine.[9][10] Their role as efficient and environmentally benign "green catalysts" is a significant area of modern research.[7][9]

Structure and Classification

The structure of HPAs is key to their unique properties. While thousands of HPAs exist, they are primarily classified based on the structure of their polyanion.[11] The most common and catalytically important structures are the Keggin and Wells-Dawson types.[12][13]

The Keggin Structure

The Keggin structure is the most well-known and widely studied form for heteropoly acids.[4] It is characterized by the general formula [XM₁₂O₄₀]ⁿ⁻, where X is the central heteroatom (e.g., P⁵⁺, Si⁴⁺) and M is the addenda atom (e.g., W⁶⁺, Mo⁶⁺).[4] The central XO₄ tetrahedron is encapsulated by a shell of 12 MO₆ octahedra.[6] These octahedra are arranged in four groups of three (M₃O₁₃ triplets), sharing edges and corners.[14] This arrangement creates a highly stable, cage-like anion approximately 1 nm in diameter.[14]

Caption: Figure 1: Conceptual Breakdown of the Keggin Anion Structure

The Wells-Dawson Structure

The Wells-Dawson structure, with the general formula [X₂M₁₈O₆₂]ⁿ⁻, is another common type of HPA.[6] It can be conceptualized as being derived from two lacunary Keggin units (a Keggin unit with missing addenda atoms).[14][15] This structure is larger and more complex than the Keggin anion and is also highly significant in catalysis.[12]

Other notable HPA structures include the Anderson, Lindqvist, and Preyssler types, each with distinct arrangements and properties.[12][16]

Synthesis of Heteropoly Acids

The synthesis of HPAs generally involves the condensation of appropriate metalate and heteroatom precursors in an acidic aqueous solution.[3][17] The specific structure obtained depends on factors like pH, temperature, and the concentration of reactants. Mechanochemical activation using oxides of molybdenum, tungsten, and vanadium has also been developed as an effective synthesis method.[18]

Caption: Figure 2: General Experimental Workflow for HPA Synthesis

Experimental Protocol: Synthesis of Phosphotungstic Acid (H₃PW₁₂O₄₀)

The following is a representative protocol for the synthesis of a Keggin-type HPA, adapted from established methods.[19]

-

Reaction Stage:

-

Prepare an aqueous solution of sodium tungstate (Na₂WO₄) and disodium (B8443419) phosphate (Na₂HPO₄).

-

Heat the solution to reflux.

-

Slowly add hydrochloric acid (HCl) to the refluxing solution. The reaction can be summarized as: 12Na₂WO₄ + Na₂HPO₄ + HCl → H₃PW₁₂O₄₀ + NaCl + H₂O.[19]

-

Continue refluxing for several hours to ensure complete formation of the heteropolyanion.

-

-

Extraction and Purification:

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Add a suitable organic solvent, such as diethyl ether. The HPA will form a complex with the ether.

-

Shake the funnel vigorously. The HPA-ether complex will separate as a dense, oily layer at the bottom.

-

Carefully drain and collect this dense organic phase, which contains the purified HPA.

-

-

Isolation:

-

Wash the HPA-ether complex with water to remove any remaining salt impurities.

-

Gently heat the complex in a fume hood to drive off the ether.

-

The remaining aqueous solution is then carefully evaporated (e.g., using a rotary evaporator or by gentle heating) to yield crystalline phosphotungstic acid, H₃PW₁₂O₄₀·nH₂O.

-

Key Properties of Heteropoly Acids

Acidity

HPAs are renowned for their strong Brønsted acidity.[20] In the solid state, the acidity arises from the protons that are associated with the heteropolyanions. The acid strength is highly tunable and depends on both the addenda and heteroatoms.[6]

-

Effect of Addenda Atom: Tungsten-based HPAs are generally stronger acids than their molybdenum-based counterparts.[21][22]

-

Effect of Heteroatom: For a given addenda atom, the acid strength increases with the valency of the central heteroatom (e.g., P⁵⁺ > Si⁴⁺).[6][23]

| Heteropoly Acid | Common Name | Addenda Atom | Heteroatom | pKa (approx.) |

| H₃PW₁₂O₄₀ | Phosphotungstic Acid | Tungsten | Phosphorus | Stronger than H₂SO₄ |

| H₄SiW₁₂O₄₀ | Silicotungstic Acid | Tungsten | Silicon | Stronger than H₂SO₄ |

| H₃PMo₁₂O₄₀ | Phosphomolybdic Acid | Molybdenum | Phosphorus | Weaker than H₃PW₁₂O₄₀ |

| H₄SiMo₁₂O₄₀ | Silicomolybdic Acid | Molybdenum | Silicon | Weaker than H₄SiW₁₂O₄₀ |

Table 1: Comparison of Acidity for Common Keggin-Type Heteropoly Acids.[21][22][23]

Thermal Stability

HPAs exhibit good thermal stability, which is crucial for their use in high-temperature catalytic reactions.[24] The Keggin structure is generally stable up to several hundred degrees Celsius, after which it decomposes.[25] Tungsten-based HPAs are typically more thermally stable than molybdenum-based HPAs.[26] The removal of hydration water can affect the structure and stability.[27][28]

| Heteropoly Acid | Decomposition Temperature (°C) |

| H₃PW₁₂O₄₀ | ~400-450 |

| H₄SiW₁₂O₄₀ | ~450-500 |

| H₃PMo₁₂O₄₀ | ~350-400 |

| H₄SiMo₁₂O₄₀ | ~300-350 |

Table 2: Approximate Decomposition Temperatures of Common HPAs.[25][26]

Redox Properties

HPAs, particularly those containing molybdenum and vanadium, exhibit reversible multi-electron redox behavior.[1][7] The heteropolyanion can accept electrons without undergoing a structural change, forming deeply colored "heteropoly blue" species. This property is fundamental to their application in oxidation catalysis.[15]

Characterization Techniques

A variety of analytical techniques are used to confirm the structure and properties of HPAs.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Provides a fingerprint of the heteropolyanion, confirming the integrity of the Keggin or other structures.[20]

-

X-ray Diffraction (XRD): Gives information about the crystal structure and the arrangement of the anions in the solid state.[20]

-

Thermogravimetric Analysis (TGA): Used to determine the thermal stability and water content of the HPA.[25]

-

Ammonia Sorption Microcalorimetry: A method to quantify the acid strength of solid HPAs.[21][22]

Caption: Figure 3: Logical Flow of HPA Characterization

Applications

The unique properties of HPAs make them suitable for a wide range of applications, from industrial catalysis to medicine.[9][13]

Catalysis

HPAs are highly effective catalysts for a vast number of organic reactions.[7][29]

-

Acid Catalysis: Due to their strong Brønsted acidity, they are used in reactions like esterification, dehydration, and alkylation.[2][7] A key advantage is their utility as solid acid catalysts, which are non-corrosive, reusable, and minimize waste.[1][25]

-

Oxidation Catalysis: Their redox properties allow them to catalyze selective oxidation reactions, such as the production of methacrylic acid from methacrolein.[2]

Drug Development and Medicine

The biological activity of HPAs has attracted interest in the pharmaceutical field. Certain polyoxometalates have demonstrated significant antiviral (including anti-HIV) and anti-cancer properties, making them a subject of ongoing research in drug development.[9][10]

Caption: Figure 4: Relationship Between HPA Properties and Applications

Conclusion

Heteropoly acids represent a remarkable class of inorganic compounds whose versatility stems from their well-defined structures and highly tunable properties. Their powerful acidity, robust thermal stability, and unique redox capabilities have positioned them as indispensable tools in modern chemistry. For researchers and developers, a firm grasp of these core principles is essential for innovating new catalytic systems, advanced materials, and potentially novel therapeutic agents. The ongoing exploration of HPA chemistry promises to yield further advancements in sustainable technology and medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Heteropoly Acidsï½JAPAN NEW METALS CO., LTD. [jnm.co.jp]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Keggin structure - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Heteropoly Acids | Nippon Inorganic Colour & Chemical Co., Ltd. [muki.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Keggin Structure, Quō Vādis? [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Coordination compound - Isopoly, Heteropoly, Anions | Britannica [britannica.com]

- 18. researchgate.net [researchgate.net]

- 19. CA2355119C - Synthesis of heteropolyacids - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Heteropolymetalate - Wikipedia [en.wikipedia.org]

- 25. asianpubs.org [asianpubs.org]

- 26. ovid.com [ovid.com]

- 27. collaborate.umb.edu [collaborate.umb.edu]

- 28. ovid.com [ovid.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ethyl Acetate Synthesis Using Silicotungstic Acid as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetate (B1210297) is a widely utilized solvent and intermediate in the pharmaceutical and chemical industries. Its synthesis via esterification is a cornerstone reaction, and the use of solid acid catalysts has garnered significant attention due to their ease of separation, reusability, and reduced environmental impact compared to traditional homogeneous catalysts. Silicotungstic acid (H₄SiW₁₂O₄₀), a Keggin-type heteropoly acid, has emerged as a highly effective catalyst for ethyl acetate synthesis, demonstrating high activity and selectivity.

These application notes provide detailed protocols for two primary methods of ethyl acetate synthesis using this compound as a catalyst: the gas-phase direct addition of ethylene (B1197577) to acetic acid and the liquid-phase esterification of ethanol (B145695) with acetic acid. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and catalytic mechanism.

Catalyst Preparation: Silica-Supported this compound

For heterogeneous catalysis, particularly in gas-phase reactions, this compound is often supported on a high-surface-area material like silica (B1680970) (SiO₂) to enhance its stability and dispersion. The incipient wetness impregnation method is a common and effective technique for this purpose.

Protocol for Catalyst Preparation (Incipient Wetness Impregnation)

-

Support Pre-treatment: Dry the silica support (e.g., silica gel, 60-120 mesh) at 120°C for 4 hours to remove adsorbed water.

-

Pore Volume Determination: Determine the pore volume of the dried silica support by adding a solvent (e.g., deionized water or ethanol) dropwise to a known weight of the support until the pores are completely filled and the material just begins to appear wet. The volume of solvent added is the pore volume.

-

Preparation of Impregnation Solution: Prepare an aqueous solution of this compound. The concentration should be calculated such that the total volume of the solution is equal to the pore volume of the silica support to be impregnated, and the amount of this compound corresponds to the desired weight loading (e.g., 20 wt%).

-

Impregnation: Add the this compound solution dropwise to the dried silica support while continuously mixing to ensure uniform distribution.

-

Drying: Dry the impregnated silica in an oven at 110°C for 12 hours.

-

Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical calcination procedure involves ramping the temperature to 300°C at a rate of 5°C/min and holding it for 3 hours.

-

Storage: After cooling to room temperature, store the catalyst in a desiccator until use.

Method 1: Gas-Phase Synthesis of Ethyl Acetate

The gas-phase synthesis involves the direct addition of ethylene to acetic acid and is analogous to industrial processes like BP's AVADA technology. This method offers high atom economy.

Experimental Protocol: Gas-Phase Synthesis in a Fixed-Bed Reactor

-

Reactor Setup: Assemble a fixed-bed reactor system. This typically consists of a stainless steel tube reactor housed in a tube furnace with a temperature controller. Mass flow controllers are used to regulate the flow of reactant gases (ethylene, and nitrogen as a carrier gas). A syringe pump is used to introduce liquid acetic acid, which is vaporized in a pre-heating zone before entering the reactor.

-

Catalyst Loading: Pack a known amount of the prepared silica-supported this compound catalyst into the reactor tube, securing it with quartz wool plugs.

-

Reaction Conditions:

-

Heat the reactor to the desired temperature (e.g., 160-200°C) under a flow of nitrogen.

-

Introduce the reactant streams at the desired molar ratio and flow rates. A typical feed composition could be a molar ratio of ethylene to acetic acid of 10:1.

-

Pressurize the system to the desired reaction pressure (e.g., 10-20 bar).

-

-

Product Collection: The reactor effluent, which is in the gas phase, is passed through a condenser cooled with a chilled fluid (e.g., 5°C). The condensed liquid, containing ethyl acetate, unreacted acetic acid, and any byproducts, is collected in a cold trap.

-

Analysis: Analyze the collected liquid sample using gas chromatography (GC) to determine the conversion of acetic acid and the selectivity to ethyl acetate.

Data Presentation: Gas-Phase Synthesis

| Parameter | Value Range | Effect on Performance |

| Temperature | 150 - 220°C | Higher temperatures generally increase the reaction rate, but may lead to side reactions and catalyst deactivation. |

| Pressure | 10 - 25 bar | Increased pressure can enhance the reaction rate by increasing the concentration of reactants. |

| Ethylene/Acetic Acid Molar Ratio | 5:1 - 15:1 | A higher ratio of ethylene to acetic acid can favor the forward reaction and increase the conversion of acetic acid. |

| Catalyst Loading (wt% STA on SiO₂) | 15 - 30% | Higher catalyst loading can increase the number of active sites, leading to higher conversion. |

Note: The optimal conditions need to be determined experimentally for a specific catalyst and reactor setup.

Experimental Workflow: Gas-Phase Synthesis

Catalytic Cycle: Gas-Phase Synthesis (Langmuir-Hinshelwood Mechanism)

Application Notes and Protocols: Silicotungstic Acid in Heterogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicotungstic acid (STA), with the chemical formula H₄[SiW₁₂O₄₀], is a heteropoly acid renowned for its strong Brønsted acidity, high thermal stability, and unique Keggin structure.[1] These properties make it a highly effective and versatile catalyst in a wide range of organic transformations. In heterogeneous catalysis, STA is often supported on various materials to enhance its surface area, stability, and reusability, making it a more practical choice for industrial applications.[1] These application notes provide detailed protocols and data for the use of this compound in several key catalytic reactions.

Key Applications and Protocols

Esterification Reactions

This compound and its supported variants are excellent catalysts for esterification reactions, including the synthesis of biodiesel and specialty esters like glycerol (B35011) monolaurate.[2][3] The strong acidity of STA facilitates the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

This protocol is adapted from studies on the esterification of lauric acid with glycerol using modified this compound catalysts.[1][4][5]

Materials:

-

Lauric Acid (LA)

-

Glycerol (GL)

-

Silver-exchanged this compound catalyst (Ag₂H₂SiW₁₂O₄₀)[3]

-

Organic-exchanged this compound catalyst ([QuH]₁H₃SiW₁₂O₄₀)[1][4][5]

-

Nitrogen gas supply

-

Reaction vessel with a stirrer and condenser

-

Heating mantle with temperature control

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add lauric acid and glycerol. The molar ratio of glycerol to lauric acid can be varied, with optimal ratios reported to be around 4.4:1 to 5.3:1.[1][3][4][5]

-

Add the this compound-based catalyst. The catalyst amount is typically in the range of 4.6 to 4.8 wt% of the total reactants.[1][3][4][5]

-

Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to the desired reaction temperature, typically between 424 K and 429 K, while stirring continuously.[1][3][4][5]

-

Maintain the reaction for a specified time, generally between 1.5 hours to 153 minutes, to achieve high conversion.[1][3][4][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the product mixture by filtration or centrifugation. The solid catalyst can be washed, dried, and reused.[3]

-

Analyze the product mixture using appropriate techniques such as HPLC or GC to determine the conversion of lauric acid and the yield of glycerol monolaurate.

Quantitative Data for Esterification Reactions:

| Catalyst | Substrates | Molar Ratio (Glycerol:Lauric Acid) | Catalyst Loading (wt%) | Temperature (K) | Reaction Time | GML Yield (%) | Reference |

| Ag₂H₂SiW₁₂O₄₀ | Glycerol, Lauric Acid | 4.4:1 | 4.6 | 429 | 153 min | 80.2 | [3] |

| [QuH]₁H₃SiW₁₂O₄₀ | Glycerol, Lauric Acid | 5.3:1 | 4.8 | 424 | 1.5 h | 79.7 | [1][4][5] |

Dehydration of Alcohols

Supported this compound is a highly effective catalyst for the dehydration of alcohols to produce valuable chemicals like acrolein from glycerol and ethylene (B1197577) from ethanol.[6][7]

This protocol is based on studies of glycerol dehydration using zirconia-supported this compound.[8]

Materials:

-

Glycerol (10 wt% aqueous solution)

-

Zirconia-supported this compound catalyst (e.g., 30 wt% HSiW on ZrO₂)

-

Fixed-bed quartz reactor

-

Tube furnace with temperature control

-

Syringe pump

-

Nitrogen gas supply

-

Condensation system for product collection

Procedure:

-

Load the fixed-bed reactor with the zirconia-supported this compound catalyst.

-

Preheat the catalyst in a flow of nitrogen gas at 300 °C for 1 hour.

-

Set the reaction temperature, for instance, to 300 °C.

-

Introduce the 10 wt% glycerol solution into a pre-heater set at 300 °C using a syringe pump to ensure complete vaporization.

-

Pass the vaporized glycerol feed over the catalyst bed.

-

Collect the reaction products by passing them through a condensation system.

-

Analyze the liquid products using gas chromatography (GC) to determine the glycerol conversion and acrolein yield.

Quantitative Data for Glycerol Dehydration:

| Catalyst | Glycerol Feed Concentration (wt%) | Reaction Temperature (°C) | Glycerol Conversion (%) | Acrolein Yield (%) | Reference |

| 30 wt% HSiW/ZrO₂ | 10 | 300 | 92 | 63.75 | [8] |

| HSiW-Si1252 | Not specified | Not specified | Not specified | 73.9 (mol%) | [7] |

| HSiW-Al | Not specified | Not specified | Not specified | 74.1 (mol%) | [7] |

Alkylation Reactions

Silica-supported this compound is an efficient catalyst for Friedel-Crafts alkylation reactions, such as the alkylation of benzene (B151609) with long-chain olefins to produce linear alkylbenzenes (LABs).

This protocol is derived from research on benzene alkylation using zirconia-supported this compound.

Materials:

-

Benzene

-

Zirconia-supported 12-silicotungstic acid (15 wt% STA on ZrO₂)

-

Parr autoclave

-

Nitrogen gas supply

Procedure:

-

Charge the Parr autoclave with benzene and 1-dodecene at a molar ratio of 10:1.

-

Add the zirconia-supported STA catalyst (e.g., 3 wt% of the total reaction mixture).

-

Pressurize the autoclave with nitrogen to 6-7 bar.

-

Heat the reaction mixture to 130 °C while stirring.

-

Maintain the reaction for 4 hours.

-

After the reaction, cool the autoclave, and separate the catalyst by filtration.

-

Analyze the product mixture by gas chromatography to determine the conversion of 1-dodecene and the selectivity to 2-phenyldodecane.

Quantitative Data for Benzene Alkylation:

| Catalyst | Benzene:1-Dodecene Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | 1-Dodecene Conversion (%) | 2-Phenyldodecane Selectivity (%) | Reference |

| 15 wt% STA/ZrO₂ | 10:1 | 3 | 130 | 4 | 50.8 | 47.1 |

Oxidation Reactions

This compound-based catalysts are also employed in various oxidation reactions, including the oxidative desulfurization of fuels.

This protocol is based on the use of a this compound-loaded N-doped carbon catalyst for the removal of dibenzothiophene (B1670422) (DBT).[9]

Materials:

-

Model oil (DBT dissolved in n-octane, e.g., 2000 ppm)

-

O_V-SiW₁₂/SNC sphere catalyst[9]

-

30 wt% Hydrogen peroxide (H₂O₂) aqueous solution

-

Reaction vessel with magnetic stirring

Procedure:

-

Mix 20 mL of the model oil and 20 mL of acetonitrile in a reaction vessel and stir at the reaction temperature for 20 minutes to achieve extraction equilibrium.

-

Add the O_V-SiW₁₂/SNC catalyst and the H₂O₂ solution to the two-phase system.

-

Maintain the reaction at 60 °C with vigorous stirring.

-

Monitor the removal of DBT over time by analyzing samples of the oil phase. Complete removal of 2000 ppm DBT was reported within 12 minutes under these conditions.[9]

Quantitative Data for Oxidative Desulfurization:

| Catalyst | Substrate (Concentration) | Temperature (°C) | Reaction Time | Sulfur Removal | Reference |

| O_V-SiW₁₂/SNC | DBT (2000 ppm) | 60 | 12 min | Complete | [9] |

Catalyst Preparation Protocols

Preparation of Silica-Supported this compound (Impregnation Method)

This is a common method for preparing supported STA catalysts.[6]

Materials:

-

This compound (STA)

-

Silica (B1680970) (SiO₂) support

-

Deionized water

-

Rotary evaporator

-

Oven/Furnace for calcination

Procedure:

-

Calculate the amount of STA required to achieve the desired weight percentage on the silica support.

-

Dissolve the calculated amount of STA in a minimal amount of deionized water to form a solution.

-

Add the silica support to the STA solution.

-

Mix the slurry thoroughly to ensure uniform impregnation.

-

Remove the solvent using a rotary evaporator at a controlled temperature.

-

Dry the resulting solid in an oven at a specified temperature (e.g., 120 °C) overnight.

-

Calcine the dried catalyst at a specific temperature (e.g., 250 °C) for a few hours to obtain the final supported catalyst.[6]

Preparation of this compound Nanoparticles via Sol-Gel Technique

This method allows for the encapsulation of STA within a silica matrix.[10]

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

This compound (STA)

-

1-Butanol

-

Water

-

Methanol (B129727) (for extraction)

-

Soxhlet apparatus

Procedure:

-

Mix water, 1-butanol, and this compound.

-

Add tetraethyl orthosilicate to the mixture and stir at 80°C for 3 hours to form a hydrogel.

-

Dehydrate the hydrogel slowly at 80°C for 1.5 hours.

-

Extract the dried gel in a Soxhlet apparatus with methanol for 72 hours.

-

Dry the resulting solid overnight and then at 100°C for 3 hours to obtain the STA-silica sol-gel catalyst.[10]

Characterization of Supported this compound Catalysts

A variety of techniques are used to characterize the physicochemical properties of supported STA catalysts:

-

X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst and ensure the Keggin structure of STA is maintained.[6][10]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area, pore volume, and pore size distribution of the catalyst.[10]

-

Temperature-Programmed Desorption of Ammonia (TPD-NH₃): To determine the total acidity and the strength of the acid sites on the catalyst surface.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the integrity of the STA Keggin structure.[6]

-

Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of the active species on the support.[6][10]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the catalyst surface.[10]

Visualizations

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic-exchanged this compound compounds as efficient and environmental-friendly catalysts for synthesis of glycerol monolaurate [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glycerol Dehydration to Acrolein Catalyzed by this compound: Effect of Mesoporous Support | MDPI [mdpi.com]

- 8. daneshyari.com [daneshyari.com]

- 9. Heterogeneous this compound constructed via defect and morphology engineering for boosting the oxidative desulfurization of fuel oil - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02085A [pubs.rsc.org]

- 10. Synthesis and Characterization of this compound Nanoparticles via Sol Gel Technique as a Catalyst in Esterification Reaction | Scientific.Net [scientific.net]

Application Notes and Protocols: Immobilization of Silicotungstic Acid on Silica Support

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of silicotungstic acid (H₄[SiW₁₂O₄₀], STA) on a silica (B1680970) (SiO₂) support. This heterogeneous catalyst system is of significant interest due to its strong Brønsted acidity, thermal stability, and reusability, making it a valuable tool in various organic syntheses, including esterification and hydrolysis reactions relevant to drug development and fine chemical production.[1][2]

Introduction

This compound is a Keggin-type heteropoly acid known for its high catalytic activity in a range of organic transformations.[1] However, its practical application can be limited by its solubility in polar reaction media, which complicates catalyst recovery and reuse.[2] Immobilizing STA onto a solid support like silica offers a solution by creating a stable, heterogeneous catalyst that is easily separable from the reaction mixture.[2][3] The high surface area and porous structure of silica make it an excellent support material.[1][2]

Common methods for immobilization include the sol-gel method, incipient wetness impregnation, and co-condensation.[1][2][3][4] The choice of method can significantly influence the catalyst's properties, such as STA loading, dispersion, and overall catalytic performance.

Catalyst Synthesis Protocols